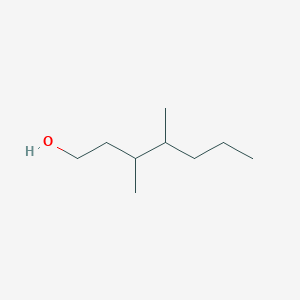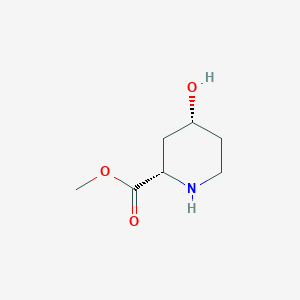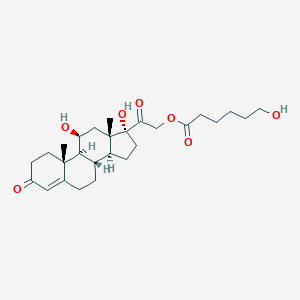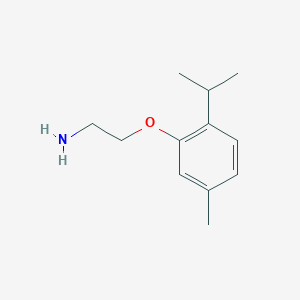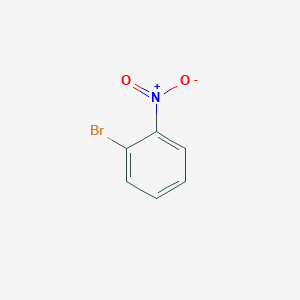
6-Hydroxyquinoline
Descripción general
Descripción
6-Hydroxyquinoline, also known as 6-Quinolinol, is a monohydroxyquinoline that is quinoline substituted by a hydroxy group at position 6 . It has an empirical formula of C9H7NO and a molecular weight of 145.16 . It is an ideal photoacid system for exploring excited-state proton transfer (ESPT) reactions .
Synthesis Analysis
The synthesis of 6-Hydroxyquinoline involves several protocols reported in the literature. For instance, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 6-Hydroxyquinoline consists of a benzene ring fused with a pyridine moiety, with a hydroxyl group attached at position 6 . The SMILES string representation of the molecule isOc1ccc2ncccc2c1 . Chemical Reactions Analysis
6-Hydroxyquinoline is involved in various chemical reactions. It is an ideal photoacid system for exploring excited-state proton transfer (ESPT) reactions . The excited-state proton transfer and geminate recombination of 6-hydroxyquinoline encaged in catalytic Na+ -exchanged faujasite zeolites X and Y have been explored by measuring steady-state and picosecond time-resolved spectra .Physical And Chemical Properties Analysis
6-Hydroxyquinoline has a melting point of 188-190 °C (lit.) . It has a molecular weight of 145.16 and its empirical formula is C9H7NO .Aplicaciones Científicas De Investigación
Excited-State Proton Transfer (ESPT) Reactions
6-Hydroxyquinoline is an ideal photoacid system for exploring excited-state proton transfer (ESPT) reactions . The excited-state proton transfer and geminate recombination of 6-hydroxyquinoline encaged in catalytic Na + -exchanged faujasite zeolites X and Y have been explored by measuring steady-state and picosecond time-resolved spectra .
Modified Mannich Reactions
6-Hydroxyquinoline and 3-hydroxyisoquinoline as N-containing naphthol analogues were tested in modified Mannich reactions . In the case of 6-hydroxyquinoline, the outcomes of the attempted Mannich reactions were strongly influenced by the amine components .
Synthesis of 2,6-Substituted-Benzo[d]thiazole Analogs
6-Hydroxyquinoline was used in the synthesis of 2,6-substituted-benzo[d]thiazole analogs . This application showcases the versatility of 6-Hydroxyquinoline in the synthesis of complex organic compounds .
Synthesis of 2,4-Substituted-Benzo[d]thiazole Analogs
In addition to the 2,6-substituted analogs, 6-Hydroxyquinoline was also used in the synthesis of 2,4-substituted-benzo[d]thiazole analogs . This further demonstrates the compound’s utility in organic synthesis .
Metal Ion Chelation
8-Hydroxyquinoline, a derivative of 6-Hydroxyquinoline, is one of the most important strong metal ion chelator groups . It represents an excellent scaffold with a wide spectrum of pharmacological applications such as iron-chelators for neuroprotection .
Anticancer Agents
8-Hydroxyquinoline derivatives, which include 6-Hydroxyquinoline, have been explored for their potential as anticancer agents . This highlights the compound’s potential in the field of medicinal chemistry .
Safety and Hazards
6-Hydroxyquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action:
6-Hydroxyquinoline (also known as 6-Quinolinol) is a monohydroxyquinoline compound. While it doesn’t have a single specific target, it exhibits a rich diversity of biological properties.
- Protonation Process and Nucleophilic Attack:
- In certain cases, 6-Hydroxyquinoline undergoes a two-step process. First, it gets protonated, followed by a nucleophilic attack. This results in the formation of a quinone methide intermediate, which plays a role in its biological effects .
- 6-Hydroxyquinoline is an ideal photoacid system for exploring ESPT reactions. It can transfer protons in its excited state, affecting nearby molecules or cellular structures .
- The geminate recombination of 6-hydroxyquinoline in specific environments (such as catalytic zeolites) has been studied using steady-state and picosecond time-resolved spectra .
Propiedades
IUPAC Name |
quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWMEWYEJLIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206726 | |
| Record name | 6-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyquinoline | |
CAS RN |
580-16-5 | |
| Record name | 6-Hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-QUINOLINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-QUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RU6I7UXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


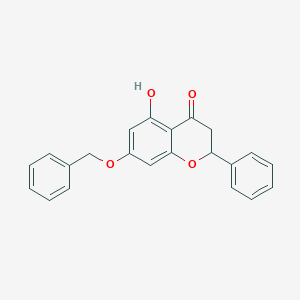
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
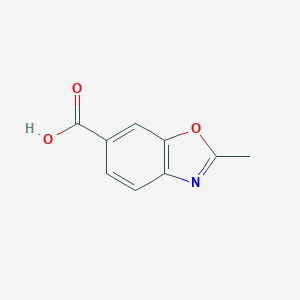
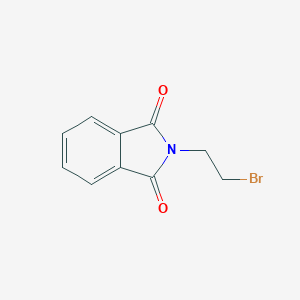


![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)

